Inosine-5'-diphosphate trisodium salt
Description
General Overview of Inosine-5'-diphosphate as a Nucleotide Derivative
IDP is classified as a purine (B94841) ribonucleoside 5'-diphosphate. nih.gov Its molecular structure consists of three key components: the purine base hypoxanthine (B114508), a ribose sugar, and two phosphate (B84403) groups linked to the 5' carbon of the ribose. ontosight.ai This structure is fundamental to its function, allowing it to participate in a wide array of enzymatic reactions.
Inosine (B1671953) itself is formed through the deamination of adenosine (B11128), a process that can occur both inside and outside the cell. nih.gov IDP is a derivative of the nucleoside inosine and is a precursor for the synthesis of other important nucleotides, such as inosine triphosphate (ITP) and guanosine (B1672433) triphosphate (GTP). ontosight.ai
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H11N4Na3O11P2 | chemimpex.com |
| Molecular Weight | 494.1 g/mol | chemimpex.com |
| Appearance | White to off-white powder | chemimpex.com |
| Solubility | Water: 50 mg/mL, clear to very slightly hazy, colorless | |
| Storage Temperature | −20°C |
Significance in Cellular Metabolism and Energy Transfer Processes
The significance of Inosine-5'-diphosphate in cellular processes is profound, particularly in the realms of metabolism and energy transfer. It serves as a critical substrate for enzymes involved in the purine salvage pathway, contributing to the biosynthesis of purine nucleotides. This pathway is essential for maintaining the cellular pool of nucleotides required for DNA and RNA synthesis.
IDP's role extends to energy metabolism, where it can be converted to high-energy molecules like ATP and GTP. nih.gov This conversion is vital for powering numerous cellular activities. The rate-limiting enzyme in the synthesis of new guanine (B1146940) nucleotides is inosine-5'-monophosphate dehydrogenase (IMPDH), which converts inosine monophosphate (IMP), a precursor to IDP, into xanthosine (B1684192) monophosphate. oup.com This highlights the central role of the inosine nucleotide pathway in cellular energy homeostasis.
Furthermore, IDP is implicated in signal transduction pathways. ontosight.aichemimpex.com It can act as a signaling molecule, modulating the activity of various proteins and ion channels, thereby influencing cellular communication and regulation. chemimpex.com
Structure
2D Structure
Properties
IUPAC Name |
trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O11P2.3Na/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIQGMJSIPVOOS-MSQVLRTGSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N4Na3O11P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301035930 | |
| Record name | Inosine 5'-diphosphate sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301035930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71672-86-1, 81012-88-6 | |
| Record name | Inosine 5'-(trihydrogen diphosphate), trisodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071672861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Inosine 5'-diphosphate sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301035930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Inosine 5'-(trihydrogen diphosphate), trisodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Central Role of Inosine 5 Diphosphate in Nucleotide Metabolism
Participation in Purine (B94841) Nucleotide Biosynthesis Pathways
The de novo synthesis of purine nucleotides is a fundamental cellular process that builds these essential molecules from simpler precursors. news-medical.net This pathway culminates in the formation of inosine (B1671953) monophosphate (IMP), which then serves as a branching point for the synthesis of adenine (B156593) and guanine (B1146940) nucleotides. wikipedia.org
Inosine-5'-monophosphate (IMP) is the first fully formed purine nucleotide to emerge from the de novo synthesis pathway. wikipedia.org This multi-step enzymatic process utilizes precursors such as ribose-5-phosphate, amino acids, and one-carbon units to construct the purine ring structure. wikipedia.org IMP's central role lies in its capacity to be converted into either adenosine (B11128) monophosphate (AMP) or guanosine (B1672433) monophosphate (GMP), the primary purine components of nucleic acids and other vital molecules. news-medical.netfiveable.me The regulation of IMP synthesis is tightly controlled to ensure the appropriate balance of purine nucleotides within the cell.
The family of inosine nucleotides, including inosine-5'-monophosphate (IMP), inosine-5'-diphosphate (IDP), and inosine-5'-triphosphate (ITP), are metabolically interconnected. mtc-usa.com IMP can be sequentially phosphorylated to form IDP and then ITP. nih.gov This process is part of a "futile cycle" where ITP can be converted back to IMP, a mechanism that helps regulate nucleotide pools. mtc-usa.commtc-usa.com The enzyme inosine triphosphate pyrophosphatase (ITPA) plays a crucial role in hydrolyzing ITP back to IMP to prevent its incorporation into DNA and RNA, which could otherwise lead to genetic damage. wikipedia.orgnih.gov While IDP is an intermediate in this phosphorylation cascade, it also serves as a precursor for the synthesis of other nucleotides. ontosight.ai
Integration into Purine Salvage Pathways
In addition to de novo synthesis, cells can recycle purines from the breakdown of nucleic acids through salvage pathways. These pathways are energetically less demanding than de novo synthesis. Hypoxanthine (B114508), the purine base of inosine, can be converted back into IMP by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This IMP can then re-enter the purine nucleotide pool and be converted to IDP and subsequently other nucleotides. The purine salvage pathway is crucial for maintaining nucleotide homeostasis, especially in tissues with limited de novo synthesis capacity. nih.gov
Metabolic Flux and Pathway Interconnections
The flow of metabolites through the purine biosynthesis and salvage pathways, known as metabolic flux, is a highly regulated process. The interconversion of inosine nucleotides is a key regulatory point. The balance between the synthesis of AMP and GMP from IMP is controlled by feedback inhibition, ensuring that the cell produces these nucleotides in appropriate ratios. libretexts.org For instance, the conversion of IMP to AMP requires GTP, while the conversion of IMP to GMP requires ATP, creating a reciprocal regulation that balances the pools of adenine and guanine nucleotides. columbia.edu The metabolic flux through the purine pathway can be engineered to increase the production of inosine and guanosine, highlighting the importance of these pathways in biotechnological applications. nih.govresearchgate.net
Enzymatic Interactions and Regulatory Mechanisms Involving Inosine 5 Diphosphate
Enzymes Catalyzing Inosine-5'-diphosphate Interconversions
The metabolic fate of IDP is primarily dictated by two key enzyme classes: phosphatases that hydrolyze it and kinases that phosphorylate it. These enzymes ensure that IDP is efficiently channeled into appropriate pathways, either for degradation and salvage or for conversion into higher-energy phosphate (B84403) forms.
Inosine (B1671953) Diphosphatase (IDP Phosphatase) Activity and Specificity
Inosine Diphosphatase (IDP Phosphatase), systematically known as inosine diphosphate (B83284) phosphohydrolase, is a key enzyme responsible for the hydrolysis of IDP. qmul.ac.uk In humans, this enzymatic activity is carried out by a member of the NUDIX hydrolase superfamily, NUDT16. nih.gov This enzyme functions as a "housecleaning" enzyme, specializing in the removal of potentially hazardous (deoxy)inosine diphosphate from the cellular nucleotide pool. nih.gov
The primary reaction catalyzed by IDP phosphatase is the hydrolysis of IDP to Inosine-5'-monophosphate (IMP) and inorganic phosphate. qmul.ac.uk
Reaction: IDP + H₂O → IMP + Phosphate qmul.ac.uk
The human NUDT16 enzyme exhibits a degree of substrate promiscuity, as it can also hydrolyze other nucleotide diphosphates such as guanosine (B1672433) diphosphate (GDP), deoxyguanosine diphosphate (dGDP), and to a lesser extent, inosine triphosphate (ITP), deoxyinosine triphosphate (dITP), and xanthosine (B1684192) triphosphate (XTP). qmul.ac.uk Structural and enzymatic studies have revealed that substrate recognition is determined by the substituents at positions 2 and 6 on the purine (B94841) ring. nih.gov Interestingly, the activity of NUDT16 is subject to product inhibition by IMP, which may serve as a regulatory mechanism to prevent the unnecessary hydrolysis of other non-deleterious nucleotides. nih.gov
| Enzyme Property | Description | References |
| Enzyme Name | Inosine Diphosphatase ((deoxy)inosine diphosphatase) | qmul.ac.uk |
| Systematic Name | Inosine diphosphate phosphohydrolase | qmul.ac.uk |
| Human Protein | NUDT16 (NUDIX Hydrolase 16) | nih.gov |
| EC Number | 3.6.1.64 | qmul.ac.uk |
| Catalyzed Reaction | IDP + H₂O → IMP + Phosphate | qmul.ac.uk |
| Cellular Role | "Housecleaning" of the nucleotide pool | nih.gov |
| Substrate Specificity | Primarily IDP and dIDP; also hydrolyzes GDP, dGDP, ITP, dITP, XTP | qmul.ac.uk |
| Regulation | Subject to product inhibition by Inosine-5'-monophosphate (IMP) | nih.gov |
Nucleoside Diphosphate Kinase Activity
Nucleoside Diphosphate Kinases (NDPKs or NDKs) are ubiquitous enzymes that maintain the cellular balance of nucleoside triphosphates (NTPs). wikipedia.orgebi.ac.uk They catalyze the reversible transfer of the terminal (gamma) phosphate group from a nucleoside triphosphate donor (commonly ATP) to a nucleoside diphosphate acceptor. wikipedia.org In this context, Inosine-5'-diphosphate can serve as a substrate for NDPK.
The general reaction is: Reaction: IDP + ATP ⇌ ITP + ADP wikipedia.org
This reaction proceeds via a "ping-pong" mechanism, where the enzyme is first phosphorylated by the phosphate donor (e.g., ATP) on a conserved histidine residue in the active site, forming a high-energy phosphoenzyme intermediate. ebi.ac.uk In the second step, this intermediate transfers the phosphate group to the acceptor nucleoside diphosphate (e.g., IDP) to generate the corresponding triphosphate product (ITP). ebi.ac.uk This mechanism allows NDPKs to synthesize various NTPs required for processes like nucleic acid synthesis, signal transduction, and protein synthesis. wikipedia.orgebi.ac.uk
Beyond its role as a substrate, IDP has been shown to interact with specific NDPK isoforms to modulate their other biological functions. For example, IDP can bind to the guanosine diphosphate-binding pocket of NM23-H2, an NDPK isoform, thereby disrupting the enzyme's interaction with the c-MYC promoter G-quadruplex and arresting its transcription. nih.gov
| Enzyme Property | Description | References |
| Enzyme Name | Nucleoside Diphosphate Kinase (NDPK/NDK) | wikipedia.org |
| EC Number | 2.7.4.6 | wikipedia.org |
| General Reaction | XDP + YTP ⇌ XTP + YDP | wikipedia.org |
| Specific Reaction | IDP + ATP ⇌ ITP + ADP | wikipedia.org |
| Mechanism | Ping-pong mechanism involving a phosphohistidine (B1677714) intermediate | ebi.ac.uk |
| Cellular Role | Maintains equilibrium of NTP pools for various metabolic needs | wikipedia.orgebi.ac.uk |
| Interaction with IDP | IDP acts as a phosphate acceptor to form ITP. | wikipedia.org |
| Regulatory Role | IDP can bind to the NM23-H2 isoform to regulate c-MYC transcription. | nih.gov |
Regulation of Inosine-5'-monophosphate Dehydrogenase (IMPDH) Activity
While not a direct interconversion of IDP, the regulation of Inosine-5'-monophosphate Dehydrogenase (IMPDH) is intrinsically linked to the purine nucleotide pool in which IDP is an intermediate. IMPDH sits (B43327) at a critical metabolic branch point, and its activity is finely tuned by the downstream products of the purine biosynthesis pathway.
IMPDH as a Rate-Limiting Enzyme in Guanine (B1146940) Nucleotide Biosynthesis
Inosine-5'-monophosphate Dehydrogenase (IMPDH) is the enzyme that catalyzes the first committed and rate-limiting step in the de novo biosynthesis of guanine nucleotides. nih.govnih.govwikipedia.org It performs the NAD⁺-dependent oxidation of Inosine-5'-monophosphate (IMP) to Xanthosine-5'-monophosphate (XMP). wikipedia.org XMP is then converted to Guanosine-5'-monophosphate (GMP) by GMP synthase. nih.gov
Reaction: IMP + NAD⁺ + H₂O → XMP + NADH + H⁺ wikipedia.org
By controlling the metabolic flux from IMP, the common precursor for both adenine (B156593) and guanine nucleotides, IMPDH plays a critical role in maintaining the appropriate intracellular balance between these two essential purine pools. nih.govnih.gov This balance is vital for DNA and RNA synthesis, cellular proliferation, and signal transduction. wikipedia.org Consequently, IMPDH activity is tightly regulated at multiple levels to respond to the metabolic state of the cell. nih.govbiorxiv.org
Allosteric Regulation by Guanine and Adenine Nucleotides
The activity of eukaryotic IMPDH is allosterically modulated by the end-products of the purine biosynthetic pathways: adenine and guanine nucleotides. biorxiv.orgresearchgate.net This feedback mechanism allows the cell to fine-tune the production of guanine nucleotides based on the available pools of both purine types. Generally, guanine nucleotides such as GTP and GDP act as allosteric inhibitors, signaling an abundance of the pathway's end-product. biorxiv.org Conversely, adenine nucleotides, particularly ATP, can act as allosteric activators, promoting the conversion of IMP to XMP to balance the guanine pool with the adenine pool. biorxiv.orgresearchgate.net This differential regulation is crucial for cellular homeostasis. nih.gov
Binding to Regulatory Domains (e.g., Bateman and CBS Domains)
The structural basis for the allosteric regulation of IMPDH lies within a distinct regulatory region known as the Bateman domain. nih.govelifesciences.org Each subunit of the tetrameric IMPDH enzyme consists of a catalytic domain and this regulatory Bateman domain, which is composed of two tandem cystathionine (B15957) β-synthase (CBS) sequence motifs. nih.govbrandeis.edu
This Bateman domain houses the allosteric sites that bind adenine and guanine nucleotides. biorxiv.orgelifesciences.org There are three identified nucleotide-binding sites within the Bateman domain of eukaryotic IMPDHs:
Canonical Sites 1 and 2: These sites can be occupied by either adenine (ATP, ADP) or guanine (GTP, GDP) nucleotides. nih.gov
Non-canonical Site 3: This site is exclusive to eukaryotic IMPDHs and can only be occupied by guanine nucleotides (GTP, GDP). nih.gov
The binding of these nucleotides to the Bateman domain induces significant conformational changes in the enzyme. biorxiv.org Guanine nucleotide binding at the inhibitory sites causes a "compressed" conformation that inhibits catalytic activity. biorxiv.orgelifesciences.org In contrast, adenine nucleotide binding promotes an "extended" conformation, which activates the enzyme. biorxiv.org These conformational shifts are linked to changes in the enzyme's oligomeric state, where nucleotide binding drives the reversible assembly of tetramers into octamers, further modulating enzyme activity. biorxiv.org The Bateman domain, therefore, acts as a sensor of the cellular energy status and purine nucleotide balance, translating this information into a direct modulation of the rate-limiting step in guanine nucleotide synthesis. nih.govnih.gov
| Regulatory Domain Feature | Description | References |
| Domain Name | Bateman Domain (or CBS subdomain) | nih.govbrandeis.edu |
| Composition | Two tandem repeats of a cystathionine β-synthase (CBS) motif | nih.gov |
| Function | Allosteric regulation of IMPDH catalytic activity | elifesciences.orgnih.gov |
| Binding Sites | Contains three allosteric sites for nucleotide binding | elifesciences.orgnih.gov |
| - Site 1 & 2 (Canonical) | Bind both adenine (ATP/ADP) and guanine (GTP/GDP) nucleotides | nih.gov |
| - Site 3 (Non-canonical) | Binds only guanine (GTP/GDP) nucleotides in eukaryotes | nih.gov |
| Mechanism of Action | Nucleotide binding induces conformational changes (compressed vs. extended states) and alters the oligomeric state (tetramer-octamer equilibrium) to modulate activity. | biorxiv.org |
Conformational Changes and Catalytic Modulation
The binding of inosine nucleotides, such as the direct metabolic precursor to IDP, inosine-5'-monophosphate (IMP), to enzymes is a critical event that can induce significant structural reorganization, thereby modulating their catalytic function. A primary example is the enzyme inosine 5'-monophosphate dehydrogenase (IMPDH), which plays a rate-limiting role in the de novo synthesis of guanine nucleotides. wikipedia.orguniprot.org
Studies on hamster type II IMPDH have shown that the enzyme exists in an "open" conformation in the absence of its substrate. nih.gov The binding of IMP triggers a localized conformational change, stabilizing a "closed" conformation. nih.gov This induced-fit mechanism is crucial for catalysis, as the closed state exhibits a higher affinity for the co-substrate NAD+. nih.gov The enzyme is thought to remain in this closed state throughout the catalytic cycle, reverting to the open conformation only after the product, xanthosine monophosphate (XMP), is released. nih.gov This toggling between open and closed states is a key aspect of its catalytic mechanism. nih.gov
A similar substrate-induced conformational change is observed in other enzymes as well. For instance, the IMP-specific 5'-nucleotidase from Saccharomyces cerevisiae (ScISN1) undergoes both local and global conformational shifts upon IMP binding. malariaworld.orgresearchgate.net These changes originate in the active site and propagate through the protein structure to the interface between subunits, which is essential for its allosteric regulation. malariaworld.orgresearchgate.net
Competitive Modulation by ATP
Adenosine (B11128) triphosphate (ATP) often acts as a key allosteric regulator for enzymes involved in nucleotide metabolism, including those that interact with inosine phosphates. Its regulatory role can be both positive and negative, influencing enzyme assembly, conformation, and ultimately, catalytic activity.
In the case of IMPDH, nucleotides binding at a regulatory region known as the Bateman domain control the enzyme's activity and assembly. molbiolcell.orgnih.gov Specifically, ATP promotes an "extended" and active conformation of the enzyme, which favors the assembly of IMPDH octamers into larger polymeric filaments. molbiolcell.orgresearchgate.net In contrast, guanine nucleotides like GTP promote a "compressed," inactive state that can lead to filament disassembly. researchgate.netelifesciences.org This demonstrates a system where ATP effectively promotes a state of higher catalytic potential and structural organization.
Conversely, for other enzymes, ATP can act as an inhibitor. The activity of the tetrameric IMP-specific 5'-nucleotidase (ScISN1) is negatively regulated by ATP. malariaworld.orgresearchgate.net This inhibition is part of a fine-tuning mechanism that helps to regulate the homeostasis of IMP and inosine within the cell, showcasing how ATP levels can directly modulate the flux through purine salvage and catabolic pathways. malariaworld.org
IMPDH Assembly and Filament Formation Dynamics
Inosine monophosphate dehydrogenase (IMPDH) possesses the remarkable ability to reversibly self-assemble into higher-order structures, including octamers and micron-scale filaments. molbiolcell.orgnih.gov This dynamic polymerization is not a random occurrence but a regulated process that tunes the enzyme's function in response to cellular metabolic needs. elifesciences.orgnih.gov The formation of these structures is closely linked to the intracellular balance of purine nucleotides. nih.gov
The assembly process is significantly influenced by allosteric regulators. As noted, ATP binding to the Bateman domains promotes an extended, active conformation that is conducive to the polymerization of octamers into helical chains. molbiolcell.orgresearchgate.net Conversely, high levels of guanosine triphosphate (GTP), the end-product of the pathway, act as a feedback inhibitor, inducing a compressed, inactive conformation that discourages filamentation. researchgate.netelifesciences.org
Cryo-electron microscopy studies have revealed the structural basis for this regulation. nih.gov Filament assembly makes the enzyme less sensitive to feedback inhibition by GTP. nih.gov This mechanism allows the cell to maintain guanine nucleotide production even when GTP levels begin to rise, ensuring a sufficient supply for processes like cellular proliferation and immune responses, where the demand for nucleotides is high. wikipedia.orgnih.gov This filament formation has been observed in vivo in various highly proliferative cell types, including activated T cells, B cells, and embryonic stem cells, highlighting its physiological relevance. nih.gov
| Effector Nucleotide | Effect on Conformation | Effect on Assembly | Resulting Catalytic State | Reference |
|---|---|---|---|---|
| ATP (Adenosine Triphosphate) | Promotes "extended" conformation | Promotes octamer polymerization into filaments | Active; reduced sensitivity to feedback inhibition | molbiolcell.orgresearchgate.net |
| GTP (Guanosine Triphosphate) | Induces "compressed" conformation | Promotes disassembly of filaments | Inactive/Inhibited | researchgate.netelifesciences.org |
| IMP (Inosine Monophosphate) | Induces "closed" active site | Assembly occurs under high substrate levels | Active | nih.govelifesciences.org |
General Principles of Enzyme Kinetics with Inosine-5'-diphosphate as Substrate
The study of enzyme kinetics provides a quantitative understanding of the rates of enzyme-catalyzed reactions. wikipedia.orglongdom.org When an enzyme utilizes a substrate like Inosine-5'-diphosphate (IDP), its kinetic behavior can typically be described by the Michaelis-Menten model. wikipedia.orglongdom.org This model relates the initial reaction velocity (v₀) to the substrate concentration ([S]). longdom.org
Two key parameters define this relationship:
Vmax (Maximum Velocity): This represents the maximum rate of the reaction when the enzyme is fully saturated with the substrate. longdom.org At this point, increasing the substrate concentration further does not increase the reaction rate. wikipedia.org
Km (Michaelis Constant): This is the substrate concentration at which the reaction rate is half of Vmax. wikipedia.orglongdom.org The Km value is an inverse measure of the affinity between the enzyme and its substrate; a lower Km indicates a higher affinity and more efficient catalysis at lower substrate concentrations. longdom.org
While specific kinetic data for IDP as a substrate are context-dependent, data from enzymes that utilize its precursor, IMP, as a substrate or activator illustrate these principles. For example, glucose-bisphosphate phosphatase from mouse brain requires IMP for its activity. nih.gov Kinetic studies determined the activation constant (Ka) for IMP to be 9 µM, indicating that only a small concentration of IMP is needed to achieve half-maximal activation of the enzyme. nih.gov Such kinetic analyses are fundamental to understanding an enzyme's role in metabolism and how its activity is controlled. wikipedia.org
| Enzyme | Ligand | Kinetic Parameter | Value | Reference |
|---|---|---|---|---|
| Glucose-bisphosphate phosphatase | Glc-1,6-P2 (Substrate) | Km | 20 µM | nih.gov |
| IMP (Activator) | Ka | 9 µM | nih.gov |
Inosine-5'-diphosphate's Influence on Cellular Signaling and Regulation
Beyond its central role in energy and nucleotide metabolism, Inosine-5'-diphosphate (IDP) is emerging as a molecule with significant influence on cellular signaling and regulatory networks. ontosight.ai It can modulate the function of key proteins involved in signal transduction, thereby affecting fundamental cellular decisions such as gene expression and cell cycle progression. ontosight.ainih.gov
Modulation of Signal Transduction Pathways
A notable example of IDP's regulatory function is its interaction with the enzyme Nucleoside Diphosphate Kinase (NM23-H2). nih.gov NM23-H2 is known to bind to and unfold a G-quadruplex structure in the promoter region of the c-MYC oncogene, an action that leads to increased c-MYC transcription and cell proliferation. nih.gov
Research has demonstrated that IDP can act as a "molecular decoy," effectively disrupting the interaction between NM23-H2 and the c-MYC promoter. nih.gov Nuclear magnetic resonance (NMR) studies have shown that IDP binds directly to the guanosine diphosphate-binding pocket of NM23-H2 with a dissociation constant (KD) in the micromolar range. nih.gov By occupying this site, IDP prevents NM23-H2 from unfolding the G-quadruplex, which in turn silences c-MYC transcription. nih.gov This action can lead to cell cycle arrest, illustrating a direct role for IDP in modulating a critical signal transduction pathway that governs cell growth. nih.gov
Role in Cellular Communication Networks
The ability of IDP to influence signaling pathways like c-MYC transcription positions it as a component within broader cellular communication networks. nih.gov Cellular networks rely on the interplay of various molecules, including nucleotides, to process information and execute complex biological functions. IDP, as a purine ribonucleoside 5'-diphosphate, contributes to this network by serving as a precursor for other important nucleotides and by acting as a signaling molecule itself. ontosight.ainih.gov
Its role in modulating NM23-H2 activity without affecting the enzyme's primary kinase function suggests a sophisticated mechanism of regulation. nih.gov This allows the cell to specifically target the transcription-related activities of a multifunctional protein. Such specific interventions are a hallmark of complex cellular communication systems, where signals are precisely controlled to achieve specific outcomes. The involvement of IDP in these processes underscores its importance not just as a metabolic intermediate, but as an active participant in the intricate web of cellular regulation. ontosight.ainih.gov
Inosine 5 Diphosphate in Diverse Biological Systems
Presence and Functions Across Different Organisms (e.g., Bacteria, Yeast, Mammals, Plants)
Inosine-5'-diphosphate is found in all living organisms as a component of the purine (B94841) nucleotide pool. foodb.ca Its presence and functions are intrinsically linked to the metabolism of inosine-5'-monophosphate (IMP), a central precursor in the synthesis of adenosine (B11128) and guanosine (B1672433) nucleotides.
Bacteria: In bacteria, the purine biosynthetic pathway is crucial for growth and survival. The enzyme inosine-5'-monophosphate dehydrogenase (IMPDH), which catalyzes the conversion of IMP to xanthosine (B1684192) monophosphate (XMP) en route to guanine (B1146940) nucleotides, is a key regulator of this pathway. nih.gov The activity of IMPDH indirectly influences the levels of IDP, which can be formed from IMP. The essentiality of IMPDH for many bacterial pathogens has made it a target for antibiotic development. nih.gov
Yeast: In the yeast Saccharomyces cerevisiae, purine metabolism is well-conserved with that of humans, making it a valuable model organism for studying purine-related metabolic diseases. nih.govresearchgate.net The enzyme inosine-5'-monophosphate-specific 5'-nucleotidase 1 (Isn1) plays a role in the catabolism of IMP to inosine (B1671953). nih.gov This process is important for maintaining the balance of the purine nucleotide pool, which includes IDP.
Mammals: In mammals, IDP is a component of the intracellular nucleotide pool and is involved in various metabolic and signaling pathways. The metabolism of inosine nucleotides is critical for the function of various cell types. For instance, the activity of IMPDH is essential for the proliferation of both B and T lymphocytes. wikipedia.org Furthermore, inosine itself has been shown to have multifaceted roles, including acting as a signaling molecule. nih.gov
Plants: In plants, purine metabolism is essential for growth and development. nih.gov Inosine and its phosphorylated derivatives, including IDP, are present and their metabolism is tightly regulated. Plants possess an enzyme called inosine triphosphate pyrophosphatase (ITPA) which dephosphorylates inosine di- and triphosphates to the monophosphate form, suggesting a mechanism to control the levels of these nucleotides. nih.gov The accumulation of inosine diphosphate (B83284) (IDP) and inosine triphosphate (ITP) is observed in Arabidopsis thaliana mutants lacking ITPA, particularly under conditions of oxidative stress. nih.gov This indicates a role for these nucleotides in the plant's response to stress.
| Organism | Key Enzymes/Pathways | Known or Inferred Roles of Inosine Nucleotides |
|---|---|---|
| Bacteria | Inosine-5'-monophosphate dehydrogenase (IMPDH) | Essential for guanine nucleotide biosynthesis and overall bacterial growth. nih.gov |
| Yeast | Inosine-5'-monophosphate-specific 5'-nucleotidase 1 (Isn1) | Involved in purine catabolism and maintaining nucleotide pool homeostasis. nih.gov |
| Mammals | Inosine-5'-monophosphate dehydrogenase (IMPDH) | Crucial for lymphocyte proliferation and function; inosine acts as a signaling molecule. wikipedia.orgnih.gov |
| Plants | Inosine triphosphate pyrophosphatase (ITPA) | Regulation of inosine di- and triphosphate levels, with implications in stress responses. nih.gov |
Specific Biochemical Roles in Various Cell Types and Tissues
The roles of IDP are becoming increasingly understood in specialized cellular contexts, where it contributes to metabolic regulation and signaling events.
Metabolic Reprogramming in Lymphocytes (e.g., T cell activation)
T cell activation is a highly energy-demanding process that requires significant metabolic reprogramming. While the direct role of IDP in this process is still under investigation, the metabolism of inosine has been shown to be crucial for T cell function, particularly under nutrient-limiting conditions.
Effector T cells can utilize inosine as an alternative carbon source to glucose to support their growth and function. researchgate.net This metabolic flexibility is critical within the tumor microenvironment, where glucose levels are often depleted. The enzyme purine nucleoside phosphorylase (PNP) is required for the catabolism of inosine, which provides ribose-1-phosphate (B8699412) for glycolysis and the pentose (B10789219) phosphate (B84403) pathway, thereby generating ATP and biosynthetic precursors. biolog.com The increased activity of IMPDH during T lymphocyte activation underscores the importance of the guanine nucleotide synthesis pathway, which originates from IMP. nih.gov This heightened metabolic flux through the IMP node suggests that the dynamics of the entire inosine nucleotide pool, including IDP, are critical for proper immune cell function.
Nucleotide Metabolism in Specialized Pancreatic Cells
In pancreatic β-cells, the regulation of nucleotide metabolism is tightly linked to cell proliferation and insulin (B600854) secretion. The enzyme IMPDH is essential for the mitogenic competence of transformed pancreatic β-cells. nih.govoup.com Inhibition of IMPDH leads to a reduction in DNA synthesis, highlighting the critical requirement for guanine nucleotide availability for β-cell proliferation. nih.gov The flux through IMPDH is greatest in rapidly growing cells, and glucose can further augment this activity. nih.gov While the specific functions of IDP in this context have not been fully elucidated, its position as an intermediate in the pathway leading to guanine nucleotide synthesis suggests its levels are dynamically regulated to meet the metabolic demands of these specialized cells.
Interactions with Nucleic Acids and Potential Roles in Genetic Processes (e.g., DNA/RNA Metabolism, Transcription, Translation)
Recent research has unveiled a direct role for IDP in the regulation of genetic processes. IDP has been shown to act as a molecular decoy that can rescue Nucleoside diphosphate kinase (NM23-H2) from unfolding the G-quadruplex structure in the promoter of the c-MYC oncogene. nih.gov By binding to NM23-H2, IDP prevents the transcription of c-MYC, a key regulator of cell proliferation. nih.gov This finding demonstrates a specific signaling role for IDP in modulating gene expression.
Furthermore, the enzyme IMPDH, which is central to the metabolism of inosine nucleotides, has been found to bind to both single-stranded DNA and RNA in vivo. nih.govnih.govuniprot.org This suggests a previously unappreciated role for this enzyme in replication, transcription, or translation. nih.govuniprot.org The presence of inosine in tRNA is also known to be essential for proper translation of the genetic code through wobble base pairing. acs.org Although these roles are not directly attributed to IDP, they highlight the broader involvement of inosine-containing molecules in fundamental genetic processes. The deamination of adenosine to inosine in DNA and RNA is another mechanism that can impact genetic information, and the subsequent processing of these modified bases involves the inosine nucleotide pool. acs.org
| Molecule | Interaction/Process | Functional Consequence | Reference |
|---|---|---|---|
| Inosine-5'-diphosphate (IDP) | Binds to Nucleoside diphosphate kinase (NM23-H2) | Prevents unfolding of c-MYC G-quadruplex, inhibiting transcription. | nih.gov |
| Inosine-5'-monophosphate dehydrogenase (IMPDH) | Binds to single-stranded DNA and RNA | Potential role in replication, transcription, or translation. | nih.govnih.govuniprot.org |
| Inosine (in tRNA) | Wobble base pairing | Essential for proper translation of the genetic code. | acs.org |
| Inosine (in DNA/RNA) | Result of adenosine deamination | Can alter genetic information and requires processing by cellular machinery. | acs.org |
Involvement in Ribonucleotide Reductase Substrate Specificity
Ribonucleotide reductase (RNR) is a crucial enzyme that catalyzes the formation of deoxyribonucleotides from ribonucleotides, the building blocks of DNA. The activity of RNR is allosterically regulated by various nucleoside diphosphates and triphosphates to ensure a balanced supply of dNTPs.
While the primary substrates for mammalian ribonucleotide reductase are ADP, GDP, CDP, and UDP, studies have shown that other nucleoside 5'-diphosphates can act as effectors of the enzyme. nih.govwikipedia.org For instance, dADP, dGDP, and dTDP can inhibit the reduction of various substrates. nih.gov Although there is no direct evidence of IDP acting as a substrate or a primary effector of mammalian RNR, derivatives of inosine and inosinic acid have been shown to inhibit ribonucleotide reductase activity. nih.gov In plants, it has been suggested that RNR might accept IDP as a substrate, which would lead to the formation of deoxyinosine diphosphate. biorxiv.org This suggests that the role of IDP in the context of RNR activity may vary across different organisms and warrants further investigation.
Linkage to Intrinsically Disordered Proteins (IDPs) in Cellular Processes
Intrinsically disordered proteins (IDPs) are proteins that lack a fixed three-dimensional structure and are involved in a wide range of cellular processes, including signaling and regulation. nih.gov They often function by binding to other proteins, nucleic acids, and small molecules. researchgate.netnih.govresearchgate.net
Currently, there is no direct evidence in the scientific literature linking Inosine-5'-diphosphate to interactions with intrinsically disordered proteins. The functional roles of IDPs are often mediated by post-translational modifications or interactions with other macromolecules. While IDPs are known to be involved in the regulation of transcription and translation, and some enzymes in nucleotide metabolism may contain disordered regions, a specific interaction or regulatory relationship between IDP and an IDP has not yet been described. Future research may uncover potential connections between the levels of inosine nucleotides and the function of IDPs in cellular signaling and regulation.
Electrostatic Interactions in IDP Function and Recognition
The highly charged nature of the pyrophosphate group in IDP is a dominant feature in its interactions with other molecules. Electrostatic forces play a crucial role in the binding of IDP to the active sites of enzymes. Positively charged amino acid residues, such as arginine and lysine, within the binding pockets of kinases and other IDP-interacting proteins often form salt bridges with the negatively charged phosphate groups of IDP. These electrostatic interactions are fundamental for the proper orientation and stabilization of IDP within the active site, facilitating catalysis. For example, studies on Nucleoside Diphosphate Kinase have shown that specific arginine residues form hydrogen bonds with the terminal phosphate of IDP, which is a key aspect of its binding and function. nih.gov
Charge Regulation Phenomena and Conformational Dynamics
Furthermore, IDP is not a rigid molecule; it possesses considerable conformational flexibility. The rotation around the glycosidic bond linking the hypoxanthine (B114508) base to the ribose sugar, as well as the flexibility of the pyrophosphate chain, allows IDP to adopt different conformations. This conformational plasticity is essential for its ability to bind to a diverse range of proteins. Upon binding, IDP may undergo a conformational change to fit optimally into the binding site, and in turn, the protein partner may also experience conformational adjustments, a process known as induced fit. NMR studies have revealed that the interaction of IDP with NM23-H2 drives a specific trans-conformation of the inosine moiety and an axial geometry of the pyrophosphates, highlighting the importance of conformational dynamics in its biological recognition. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Inosine-5'-diphosphate trisodium (B8492382) salt |
| Inosine-5'-diphosphate |
| Inosine |
| Hypoxanthine |
| Inosine monophosphate |
| Inosine triphosphate |
| Adenosine diphosphate |
| Guanosine diphosphate |
| Adenosine triphosphate |
| Guanosine triphosphate |
| Arginine |
Advanced Research Methodologies for Inosine 5 Diphosphate Characterization
Spectroscopic and Chromatographic Techniques for Quantitative Analysis
Quantitative analysis of Inosine-5'-diphosphate and its related metabolites is fundamental to elucidating its metabolic fate and enzymatic regulation. Modern analytical chemistry offers a suite of powerful techniques for this purpose, each with distinct advantages in sensitivity, selectivity, and application.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enzyme Activity
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for measuring enzyme activity related to IDP. This technique is particularly valuable for monitoring the enzymatic conversion of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP) by inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides. researchgate.netbioanalysis-zone.com The activity of IMPDH is a critical parameter in studies of immunosuppressive drug efficacy. bioanalysis-zone.comnih.gov
In a typical assay, peripheral blood mononuclear cells (PBMCs) are isolated and subjected to an in vitro enzymatic reaction. researchgate.netnih.gov The reaction products are then separated by liquid chromatography and detected by tandem mass spectrometry. The use of stable isotope-labeled internal standards for analytes like XMP and adenosine (B11128) monophosphate (AMP) allows for accurate quantification by compensating for matrix effects. researchgate.net The high sensitivity of LC-MS/MS enables the detection of low levels of enzymatic products, making it a superior method for detailed kinetic studies and the assessment of enzyme inhibition. A developed LC-MS/MS method for IMPDH activity demonstrated linearity over concentration ranges of 0.25-80 μM for XMP and 4-80 µM for AMP. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Nucleotide Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of nucleotides, including inosine-5'-diphosphate, from biological samples. mtc-usa.comresearchgate.netthermofisher.cn Reversed-phase HPLC (RP-HPLC) is a commonly employed method for nucleotide analysis. researchgate.net The separation of inosine nucleotides such as IMP, IDP, and inosine-5'-triphosphate (ITP) can be optimized to achieve baseline resolution, allowing for accurate quantification. mtc-usa.com
For instance, an optimized HPLC method can separate IMP, IDP, and ITP using a Cogent UDA™ column with a gradient mobile phase of ammonium (B1175870) formate (B1220265) and acetonitrile, with UV detection at 254 nm. mtc-usa.com This method is crucial for studying enzymes like ITP Pyrophosphohydrolase, which is involved in the interconversion of inosine nucleotides. mtc-usa.com The precision and reproducibility of HPLC methods are excellent, with relative standard deviations for retention times often below 0.1% and for peak areas below 2%. thermofisher.cn
| Parameter | Condition |
|---|---|
| Column | Cogent UDA™, 4µm, 100Å |
| Dimensions | 2.1 x 50mm |
| Mobile Phase A | DI Water / 16.0mM Ammonium Formate |
| Mobile Phase B | 90% Acetonitrile / 10% DI Water / 16.0mM Ammonium Acetate |
| Flow Rate | 0.4mL / minute |
| Detection | UV @ 254nm |
| Temperature | 25˚C |
Nuclear Magnetic Resonance (NMR) for Binding and Structural Epitope Delineation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the binding interactions and structural details of IDP with its target proteins at an atomic level. nih.gov Techniques such as Saturation Transfer Difference (STD)-NMR and 31P-NMR are particularly insightful. nih.gov
A study on the interaction between IDP and Nucleoside diphosphate (B83284) kinase (NM23-H2) utilized these NMR techniques to delineate the binding epitope. nih.gov The results showed that IDP binds to the guanosine (B1672433) diphosphate-binding pocket of NM23-H2 with a dissociation constant (KD) of 5.0 ± 0.276 μM. nih.gov 31P-NMR studies can reveal changes in the chemical environment of the phosphate (B84403) groups upon binding, providing information on the conformation of the pyrophosphate moiety. nih.gov Furthermore, STD-NMR can identify the specific protons of the ligand that are in close proximity to the protein, thereby mapping the binding interface. nih.gov
| Finding | Detail |
|---|---|
| Binding Affinity (KD) | 5.0 ± 0.276 μM |
| Binding Pocket | Guanosine diphosphate-binding pocket |
| Key Interaction | Hydrogen bonds from Arg88 to the terminal phosphate of IDP |
| Conformational Detail | 9-inosinyl moiety of IDP is stacked over Phe60 phenyl ring |
UV-Spectroscopic Detection in Coupled Enzymatic Assays
UV-spectroscopic methods are widely used for the continuous monitoring of enzymatic reactions involving nucleotides due to their simplicity and real-time data acquisition. mdpi.comacs.org The purine (B94841) ring of inosine has a characteristic UV absorbance maximum, which can be exploited for its detection. researchgate.net
Coupled enzymatic assays often rely on changes in UV absorbance to measure the activity of an enzyme of interest. For example, the activity of IMPDH can be monitored by measuring the production of NADH, which has a distinct absorbance at 340 nm, from the reduction of NAD+. researchgate.net Another approach involves monitoring the phosphorolysis of a nucleoside precursor, which leads to a UV spectral shift. acs.orgchemrxiv.org These assays can be performed in a high-throughput format using multi-well plates and a plate reader, allowing for rapid screening of enzyme inhibitors or characterization of enzyme kinetics. mdpi.comacs.org The development of novel UV-spectroscopic modules for phosphate detection further enhances the utility of this technique for studying enzymes that produce or consume phosphate-containing molecules like IDP. acs.orgchemrxiv.org
Structural Biology Approaches
Understanding the three-dimensional structure of IDP in complex with its target enzymes is paramount for elucidating mechanisms of action and for rational drug design. Structural biology techniques provide atomic-level insights into these interactions.
X-ray Crystallography for Enzyme-Ligand Complex Analysis
X-ray crystallography is the gold standard for determining the high-resolution three-dimensional structure of protein-ligand complexes. pnas.orgnih.gov This technique has been instrumental in revealing the binding modes of substrate and inhibitor analogues to enzymes involved in inosine phosphate metabolism, such as IMPDH. pnas.org
For instance, the crystal structure of human type II IMPDH has been solved in a ternary complex with a substrate analogue, 6-chloropurine (B14466) riboside 5'-monophosphate (6-Cl-IMP), and an NAD analogue. pnas.org The structure revealed that the ligand binds at the monomer-monomer interface of the enzyme tetramer and forms a covalent adduct with a cysteine residue (Cys-331) in the active site. pnas.org Such detailed structural information is invaluable for understanding the catalytic mechanism and for designing isoform-specific inhibitors. Although a structure with IDP itself might not be available, these studies on closely related ligands provide a robust framework for modeling the interaction of IDP with the enzyme and for guiding further biochemical investigations.
Cryo-Electron Microscopy (Cryo-EM) for Allosteric Mechanism Elucidation
Cryo-electron microscopy (Cryo-EM) has emerged as a powerful tool for determining the high-resolution structures of biological macromolecules in their near-native states. This technique is particularly valuable for elucidating the allosteric mechanisms by which ligands like IDP can modulate protein function. While direct Cryo-EM studies of IDP-protein complexes are emerging, the methodology's application to related molecules within the purine metabolism pathway provides a clear blueprint for its utility.
For instance, Cryo-EM has been employed to study Inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in guanine nucleotide biosynthesis that utilizes the related substrate, inosine monophosphate (IMP). nih.gov These studies have successfully captured the enzyme in various conformational states, including reaction intermediate states, revealing significant structural changes upon substrate binding. nih.gov By resolving the flexible loops that coordinate the binding of the substrate and cofactors, Cryo-EM provides critical insights into the conformational dynamics that underpin enzyme activity and regulation. nih.gov This structural information can reveal novel interaction interfaces and allosteric sites, which could be targeted for modulation. nih.gov Such approaches provide a framework for understanding how the binding of IDP to its target proteins could induce conformational rearrangements, thereby allosterically regulating their biological activity.
Biochemical and Molecular Assays
Enzymatic assays are fundamental for quantifying the activity and determining the kinetic parameters of enzymes that interact with Inosine-5'-diphosphate. These assays typically measure the rate of substrate conversion or product formation over time. For enzymes that utilize IDP, such as nucleoside diphosphate kinases or certain pyrophosphatases, assays can be designed to monitor either the consumption of IDP or the appearance of its products (e.g., Inosine-5'-triphosphate or Inosine-5'-monophosphate and inorganic phosphate).
Coupled-enzyme assays are often employed for continuous monitoring of the reaction. For example, the hydrolysis of IDP to IMP and inorganic phosphate can be coupled to other enzymatic reactions that produce a detectable signal, such as a change in absorbance or fluorescence. mdpi.com The kinetic parameters of an enzyme interacting with IDP can be determined by measuring initial reaction velocities at varying substrate concentrations and fitting the data to models like the Michaelis-Menten equation.
Table 1: Illustrative Kinetic Parameters for an IDP-Utilizing Enzyme This table presents hypothetical data to illustrate typical parameters obtained from enzymatic assays.
| Parameter | Value | Description |
|---|---|---|
| Michaelis Constant (KM) | 5.0 µM | The substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for IDP. |
| Maximum Velocity (Vmax) | 120 µmol/min/mg | The maximum rate of the reaction when the enzyme is saturated with IDP. |
| Catalytic Efficiency (kcat/KM) | 2.4 x 107 M-1s-1 | A measure of how efficiently the enzyme converts substrate into product. |
Immunological methods are crucial for studying the interactions of IDP within a cellular context, particularly how it may influence protein-protein or protein-nucleic acid interactions. Techniques like immunoprecipitation allow for the isolation of a specific protein of interest from a cell lysate to identify its binding partners.
A notable study utilized immunoprecipitation to investigate the effect of IDP on the interaction between the nucleoside diphosphate kinase NM23-H2 and a G-quadruplex structure (Pu27-GQ) in the promoter region of the c-MYC oncogene. nih.gov NM23-H2 normally binds to and unfolds this G-quadruplex, leading to increased c-MYC transcription. Chromatin immunoprecipitation (ChIP) experiments revealed that treatment with IDP disrupts the association of NM23-H2 with the Pu27-GQ structure. nih.gov This disruption prevents the unfolding of the G-quadruplex, leading to transcriptional silencing of c-MYC. nih.gov Further analysis using phosphohistidine-immunoblots helped confirm the specific molecular events modulated by IDP. nih.gov These findings demonstrate how immunological assays can be used to elucidate the role of small molecules like IDP in complex cellular regulatory networks.
To understand the functional consequences of IDP's biochemical interactions, researchers employ in vitro and cellular model systems. These models allow for the investigation of IDP's effects on metabolic pathways, gene expression, and cell physiology in a controlled environment.
The human breast cancer cell line MDAMB-231 has been used as a cellular model to study the downstream effects of IDP's interaction with the NM23-H2 protein. nih.gov In these cells, IDP was shown to act as a "molecular decoy," preventing NM23-H2 from activating c-MYC transcription. nih.gov The functional outcome of this targeted intervention was a significant reduction in c-MYC expression, which in turn led to an upregulation of the cell cycle inhibitor p21 and resulted in cell cycle arrest at the G2/M phase. nih.gov This research highlights the power of using specific cell lines to connect a molecular interaction involving IDP to a distinct cellular phenotype, providing valuable insights into its potential as a modulator of oncogenic pathways.
Computational and Biophysical Modeling
Computational and biophysical modeling techniques provide atomic-level insights into how IDP binds to its protein targets and the resulting changes in protein structure and dynamics. These methods are essential for understanding the molecular basis of IDP's biological activity.
Biophysical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in characterizing the direct interaction between IDP and the NM23-H2 protein. nih.gov Saturation Transfer Difference (STD)-NMR and ³¹P-NMR studies were used to precisely map the binding epitope. nih.gov These analyses revealed that IDP binds to the guanosine diphosphate-binding pocket of NM23-H2 with a dissociation constant (K D) of 5.0 µM. nih.gov The modeling showed that the 9-inosinyl moiety of IDP is stacked over the phenyl ring of the Phe60 residue, while hydrogen bonds from the Arg88 residue interact with the terminal phosphate of IDP. nih.gov This detailed interaction model explains the high-affinity binding and provides a structural basis for how IDP competes with the protein's natural ligands or substrates. Such simulations of protein-ligand interactions are critical for rational drug design and for interpreting data from other experimental approaches. nih.govresearchgate.net
Table 2: Summary of Biophysical and Immunological Findings for IDP-NM23-H2 Interaction
| Methodology | Key Finding | Reference |
|---|---|---|
| NMR Spectroscopy (³¹P-NMR, STD-NMR) | IDP binds to the GDP-binding pocket of NM23-H2 with a KD of 5.0 ± 0.276 µM. Specific interactions involve Arg88 and Phe60. | nih.gov |
| Chromatin Immunoprecipitation (ChIP) | IDP treatment disrupts the binding of NM23-H2 to the c-MYC promoter's G-quadruplex in MDAMB-231 cells. | nih.gov |
| Cellular Assays (MDAMB-231 cells) | IDP-mediated disruption of NM23-H2 binding leads to c-MYC downregulation and G2/M cell cycle arrest. | nih.gov |
Analysis of Electrostatic Contributions to Biological Recognition
The biological recognition of Inosine-5'-diphosphate (IDP) by specific proteins is a nuanced process governed by a variety of intermolecular forces. Among these, electrostatic interactions play a pivotal role in dictating the specificity and affinity of these binding events. The negatively charged phosphate groups of IDP are key features that can engage in significant electrostatic interactions with positively charged or polar residues within a protein's binding pocket. Advanced research methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy and site-directed mutagenesis, have been instrumental in dissecting these contributions.
A salient example of the critical nature of electrostatic interactions is the binding of IDP to Nucleoside Diphosphate Kinase (NM23-H2). Research has demonstrated that the recognition and binding are significantly influenced by specific electrostatic contacts.
Key Research Findings:
NMR studies have been pivotal in elucidating the specific interactions between IDP and NM23-H2. It has been shown that IDP binds to the guanosine diphosphate-binding pocket of NM23-H2. A crucial electrostatic interaction involves the formation of hydrogen bonds between the side chain of Arginine 88 (Arg88) of the protein and the terminal phosphate group of IDP. This interaction is a primary determinant of the binding affinity.
The strength of this interaction is reflected in the dissociation constant (KD), which provides a quantitative measure of binding affinity. Furthermore, the formation of this hydrogen bond induces a significant change in the local electrostatic environment of the terminal phosphate group, which can be observed as a change in its acid dissociation constant (pKa).
Detailed Interaction Parameters:
The following table summarizes the key quantitative findings from studies on the interaction between Inosine-5'-diphosphate and NM23-H2, highlighting the electrostatic contributions.
| Parameter | Value | Significance |
| Dissociation Constant (KD) | 5.0 ± 0.276 μM | Indicates a strong binding affinity between IDP and NM23-H2, driven in large part by electrostatic forces. |
| Change in pKa (ΔpKa) | 0.85 ± 0.0025 | The increase in the pKa of the terminal phosphate upon binding confirms a significant alteration of its electrostatic environment, consistent with the formation of a strong hydrogen bond with Arg88. |
Emerging Perspectives in Inosine 5 Diphosphate Research
Unraveling Novel Signaling Functions of Inosine (B1671953) and its Derivatives
While traditionally viewed as a metabolic intermediate, Inosine-5'-diphosphate and its related inosine derivatives are now emerging as versatile signaling molecules with diverse physiological roles. nih.govresearchgate.net Research is uncovering their involvement in complex cellular communication pathways, extending their significance far beyond purine (B94841) biosynthesis.
Inosine, the parent nucleoside of IDP, has been shown to exert anti-inflammatory and immunomodulatory effects, in part through adenosine (B11128) receptors. nih.gov Studies have demonstrated that inosine can directly engage the A2A adenosine receptor to activate downstream signaling cascades, such as the production of cyclic AMP (cAMP) and the phosphorylation of ERK1/2. nih.gov This interaction can inhibit the production of pro-inflammatory cytokines, highlighting a direct role for inosine in modulating immune responses. nih.gov Furthermore, inosine derivatives like inosine pranobex are recognized for their immunomodulatory properties, further supporting the signaling capabilities of this class of molecules. nih.gov
Inosine monophosphate (IMP), the precursor to IDP, can also function as an extracellular signaling molecule, regulating processes like neutrophil function. nih.gov The broader family of phosphorylated small molecules, such as inositol (B14025) phosphates, serves as a well-established precedent for how molecules like IDP could function as secondary messengers. Inositol phosphates are crucial signaling molecules involved in a multitude of cellular processes, including calcium signaling and the regulation of protein kinases. nih.govnih.govmdpi.com This paradigm suggests that IDP, as a diphosphorylated nucleoside, may also possess currently uncharacterized roles in cellular signaling. ontosight.ai The presence of two phosphate (B84403) groups allows for potential roles in energy transfer reactions and as a precursor to other signaling nucleotides like inosine triphosphate (ITP). ontosight.ai
The following table summarizes key research findings on the signaling functions of inosine and its derivatives.
| Compound | Target/Pathway | Observed Effect | Reference(s) |
| Inosine | Adenosine A2A Receptor (A2AR) | Activation of cAMP production and ERK1/2 phosphorylation; Inhibition of pro-inflammatory cytokine production. | nih.gov |
| Inosine Monophosphate (IMP) | Extracellular Signaling | Regulation of neutrophil function and inflammation. | nih.gov |
| Inosine Pranobex | Immune System | Immunomodulatory and antiviral properties. | nih.gov |
| Inosine-5'-diphosphate (IDP) | General Cellular Processes | Serves as a precursor for ITP and GTP; implicated in cell signaling pathways as a potential secondary messenger. | ontosight.ai |
These findings collectively point towards a complex signaling network where inosine and its phosphorylated derivatives, including IDP, can act as important regulatory molecules. Future research is expected to further elucidate the specific mechanisms and receptors through which IDP exerts its own unique signaling functions.
Developing Advanced Allosteric Modulators Targeting Inosine-Related Enzymes
The metabolic pathways involving inosine and its phosphates are tightly regulated by a host of enzymes, which have become prime targets for the development of advanced therapeutic agents. A key strategy in this endeavor is the design of allosteric modulators—molecules that bind to a site on an enzyme other than the active site to alter its activity. wikipedia.orgwikipedia.org This approach offers the potential for greater specificity and novel mechanisms of action compared to traditional active-site inhibitors. nih.gov
A major focus of this research has been on Inosine-5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides from IMP. nih.gov Given its critical role in cell proliferation, IMPDH is a validated target for antiviral and immunosuppressive drugs. nih.gov Recent breakthroughs have led to the identification of first-in-class allosteric inhibitors of bacterial IMPDH. nih.gov These compounds target the Bateman domain, a regulatory region of the enzyme, and function by competing with the natural activator, ATP, thereby locking the enzyme in an inactive conformation. nih.govnih.gov Structural studies have revealed that the Bateman domain is versatile and can accommodate a variety of chemical scaffolds, opening up new avenues for the development of novel allosteric inhibitors. nih.govresearchgate.net
The development of allosteric modulators extends beyond IMPDH to other enzymes in purine metabolism, such as nucleoside-diphosphate kinases (NDPKs), which are responsible for the interconversion of nucleoside diphosphates and triphosphates. wikipedia.orgnih.gov Allosteric regulation of these kinases is a burgeoning field of study, with implications for controlling a wide range of cellular signaling pathways. researchgate.netelifesciences.org
The table below highlights some of the key enzymes related to inosine metabolism that are being targeted by allosteric modulators.
| Enzyme Target | Function | Type of Allosteric Modulator | Therapeutic Potential | Reference(s) |
| Inosine-5'-monophosphate dehydrogenase (IMPDH) | Rate-limiting step in de novo guanine nucleotide synthesis. | Inhibitors | Antibacterial, Antiviral, Immunosuppressive, Anticancer | nih.govnih.govresearchgate.net |
| Adenosine Receptors (e.g., A2AR) | Mediate the signaling effects of adenosine and inosine. | Positive Allosteric Modulators (PAMs) | Anti-inflammatory, Immunomodulatory | nih.govfrontiersin.org |
| Nucleoside-diphosphate kinases (NDPKs) | Catalyze the transfer of phosphate groups between nucleosides. | Modulators (under investigation) | Broad applications in cell signaling and metabolism. | wikipedia.orgnih.gov |
The ongoing development of advanced allosteric modulators for these enzymes holds significant promise for creating a new generation of therapeutics with improved efficacy and safety profiles for a variety of diseases.
Investigating the Role of Inosine-5'-diphosphate in Biomolecular Condensates and Phase Separation
A paradigm-shifting concept in cell biology is the organization of cellular components into membraneless organelles, or biomolecular condensates, through a process called liquid-liquid phase separation. nih.govnih.gov Recent research has revealed that the enzymes of the de novo purine biosynthetic pathway, which produces IMP, can assemble into such condensates, known as purinosomes. condensates.compsu.edupnas.org The formation of these structures is thought to enhance the efficiency of the metabolic pathway by channeling substrates between enzymes. nih.govresearchgate.net
Purinosomes are dynamic, liquid-like structures that form under conditions of high purine demand, such as during the G1 phase of the cell cycle. nih.govnih.gov Their assembly is reversible and appears to be driven by the oligomeric state of the pathway's enzymes. nih.govcondensates.com The formation of these condensates is a regulated process, influenced by factors such as the activity of the chaperone protein HSP90, which helps maintain their liquid-like properties. nih.govpsu.edu
While the direct role of Inosine-5'-diphosphate in the formation and dissolution of purinosomes has yet to be fully elucidated, its position as a product of the purinosome's metabolic activity places it at a critical juncture. The concentration of purine nucleotides, including those derived from IDP, likely plays a feedback role in regulating the assembly and disassembly of these condensates. For instance, the accumulation of downstream products could signal that purine demand has been met, leading to the dissolution of the purinosome.
The study of purinosomes provides a fascinating example of how metabolic pathways can be spatially organized within the cell. The table below summarizes the key characteristics of these biomolecular condensates.
| Feature | Description | Significance | Reference(s) |
| Composition | Contains the six enzymes of the de novo purine biosynthesis pathway. | Facilitates the 10-step conversion of PRPP to IMP. | pnas.orgwikipedia.org |
| Formation Mechanism | Liquid-liquid phase separation. | Creates a membraneless compartment for efficient metabolism. | nih.govcondensates.com |
| Regulation | Forms under purine-depleted conditions, particularly in the G1 phase of the cell cycle. Modulated by HSP90. | Allows the cell to respond to metabolic demands. | nih.govpsu.edunih.gov |
| Function | Hypothesized to enhance metabolic flux through substrate channeling. | Increases the efficiency of purine synthesis. | nih.govresearchgate.net |
The investigation into the interplay between metabolic intermediates like Inosine-5'-diphosphate and the dynamic behavior of biomolecular condensates such as purinosomes represents a frontier in our understanding of cellular organization and metabolic regulation.
Q & A
Q. How is Inosine-5'-diphosphate trisodium salt chemically identified and distinguished from similar nucleotides?
IDP is identified by its molecular formula C₁₀H₁₃N₄Na₃O₁₂P₂ and CAS number 81012-88-6 . Differentiation from analogues like ADP or ITP requires analytical techniques such as NMR spectroscopy (to confirm purine ring structure and ribose conformation) and mass spectrometry (to validate molecular weight and sodium content). Chromatographic methods (e.g., ion-pair HPLC) can resolve ambiguities in phosphate group composition .
Q. What are the primary roles of IDP in nucleotide metabolism and enzyme-mediated reactions?
IDP acts as a substrate for nucleoside diphosphate kinases (NDPKs) , enabling its conversion to inosine triphosphate (ITP), which participates in RNA synthesis and energy transfer. It also serves as a precursor in purine salvage pathways , modulating cellular nucleotide pools. Enzymatic assays using purified NDPK and ATP can quantify phosphate transfer efficiency .
Q. What methodologies are recommended for handling and storing IDP to ensure experimental reproducibility?
IDP is hygroscopic and prone to hydrolysis. Store lyophilized powder at -20°C in a desiccator. For solutions, prepare fresh aliquots in neutral pH buffers (e.g., Tris-HCl, pH 7.4) and avoid freeze-thaw cycles. Stability tests via HPLC are advised for long-term studies .
Advanced Research Questions
Q. How can researchers design kinetic assays to compare IDP’s enzyme specificity with ATP or GTP?
Use continuous coupled assays with enzymes like NDPK or ATPases. For example:
- Spectrophotometric monitoring : Couple IDP conversion to ITP with NADH oxidation (via pyruvate kinase/lactate dehydrogenase systems).
- Kinetic parameters : Calculate and under standardized buffer conditions. ATP typically exhibits higher affinity due to adenine’s structural compatibility with enzyme active sites .
Q. How can contradictory data on IDP’s stability under varying pH conditions be resolved?
Contradictions often arise from buffer composition and ionic strength . For systematic analysis:
Q. How does IDP’s interaction with DNA/RNA polymerases differ from deoxyribonucleotides (e.g., dCDP) in replication studies?
Conduct competitive inhibition assays with purified DNA polymerases (e.g., Pol β or Taq). IDP’s ribose moiety reduces incorporation efficiency compared to deoxyribonucleotides (dNTPs). Use radiolabeled dNTPs or fluorescent probes to quantify misincorporation rates. Structural studies (e.g., X-ray crystallography) can further elucidate steric hindrance caused by the ribose 2'-OH group .
Q. What experimental strategies validate IDP’s role in cellular signaling pathways beyond nucleotide metabolism?
- Knockdown/overexpression models : Use siRNA targeting NDPK or IDP kinases to observe downstream effects on purinergic signaling (e.g., calcium flux, cAMP levels).
- Metabolic flux analysis : Apply -labeled IDP to track incorporation into RNA or secondary messengers via LC-MS .
Comparative Analysis
Q. How do the biochemical properties of IDP differ from its triphosphate counterpart (ITP) in enzyme binding?
ITP’s additional phosphate group enhances electrostatic interactions with Mg²⁺-dependent enzymes (e.g., helicases). Use isothermal titration calorimetry (ITC) to compare binding affinities. IDP’s lower charge density may result in weaker binding to ATPases like myosin .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
